Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring:
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using a chlorophenyl halide as the reagent.
Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced through radical trifluoromethylation, a process that involves the generation of a trifluoromethyl radical and its subsequent addition to the triazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group on the triazole ring with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activities.
Biology: Triazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents. They are being investigated for their ability to inhibit specific enzymes and proteins involved in disease pathways.
Medicine: The compound is being explored for its potential use in drug development, particularly for its ability to modulate biological targets and pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting biological processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds .
Comparison with Similar Compounds
Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections, including those resistant to other antifungal agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9ClF3N3O2 |
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Molecular Weight |
319.67 g/mol |
IUPAC Name |
ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-10(12(14,15)16)18-19(17-9)8-6-4-3-5-7(8)13/h3-6H,2H2,1H3 |
InChI Key |
WUITZJWCKUJKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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